molecular formula C15H20O B14142237 Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- CAS No. 63007-34-1

Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-

Cat. No.: B14142237
CAS No.: 63007-34-1
M. Wt: 216.32 g/mol
InChI Key: CJWVIHUTGYHFHG-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- is an organic compound with the molecular formula C16H22O It is a derivative of ethanone, where the phenyl group is substituted with a 4-methylcyclohexyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the same Friedel-Crafts acylation process but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanone group into a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.

Scientific Research Applications

Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a component in certain polymer formulations.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-methylphenyl)-: Similar structure but lacks the cyclohexyl group.

    Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a cyclohexyl group.

    Ethanone, 1-(4-methoxyphenyl)-: Contains a methoxy group instead of a cyclohexyl group.

Uniqueness

Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

63007-34-1

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-[4-(4-methylcyclohexyl)phenyl]ethanone

InChI

InChI=1S/C15H20O/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h7-11,14H,3-6H2,1-2H3

InChI Key

CJWVIHUTGYHFHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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